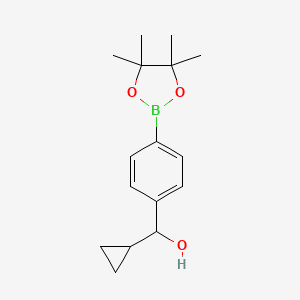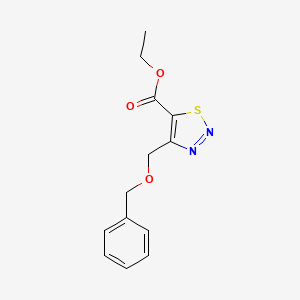
Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat ist eine organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Thiadiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in einem fünfgliedrigen Ring enthalten.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Ethyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat beinhaltet typischerweise die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Ethyl-4-chlor-1,2,3-thiadiazol-5-carboxylat mit Benzylalkohol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umzuwandeln.
Substitution: Die Benzyloxymethylgruppe kann unter Verwendung geeigneter Reagenzien und Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid (NaH) und Alkylhalogeniden durchgeführt werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten der ursprünglichen Verbindung führt.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für Studien zur Enzyminhibition, antimikrobiellen Eigenschaften und anderen biochemischen Prozessen.
Medizin: Die Erforschung seiner pharmakologischen Eigenschaften kann potenzielle therapeutische Anwendungen aufdecken, wie z. B. entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Die Verbindung kann aufgrund ihrer einzigartigen chemischen Struktur bei der Entwicklung neuer Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Inhibition oder Aktivierung spezifischer Signalwege führt. Das Vorhandensein des Thiadiazolrings und der Benzyloxymethylgruppe kann seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen beeinflussen.
Wirkmechanismus
The mechanism of action of Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and benzyloxy methyl group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat kann mit anderen Thiadiazol-Derivaten verglichen werden, wie z. B.:
Ethyl-4-((Methoxy)methyl)-1,2,3-thiadiazol-5-carboxylat: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Benzyloxygruppe.
Methyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat: Ähnliche Struktur, jedoch mit einer Methylestergruppe anstelle einer Ethylestergruppe.
Die Einzigartigkeit von Ethyl-4-((Benzyloxy)methyl)-1,2,3-thiadiazol-5-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
ethyl 4-(phenylmethoxymethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-13(16)12-11(14-15-19-12)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
USYZYFCDWQYQJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=NS1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


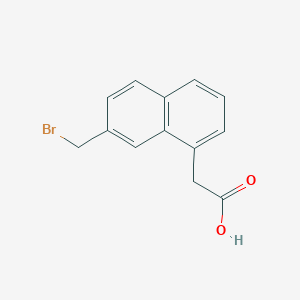

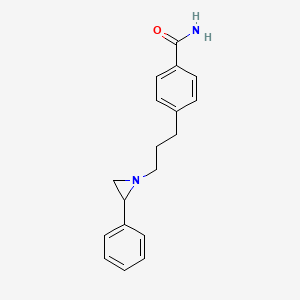
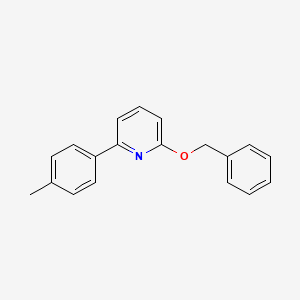

![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)

![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
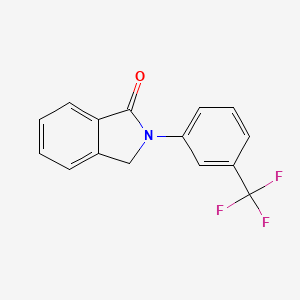
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)
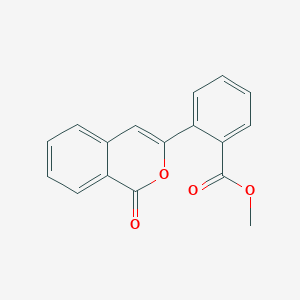
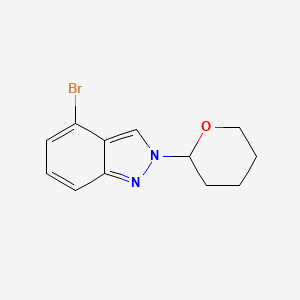
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)
